Bifunctional Hydroxyl Reactivity Advantage
5-(3-Amino-1H-pyrazol-1-yl)pentan-1-ol is differentiated from its closest N-alkyl analogs by the presence of a terminal primary hydroxyl group, enabling orthogonal conjugation via esterification, etherification, oxidation to aldehyde/carboxylic acid, or Mitsunobu reactions—none of which are accessible from the nitrile analog (5-(3-amino-1H-pyrazol-1-yl)pentanenitrile, CAS 84158-01-0) or the methyl ester analog (methyl 5-(3-amino-1H-pyrazol-1-yl)pentanoate) without additional deprotection or functional group interconversion steps . The hydroxyl group contributes one hydrogen-bond donor (total HBD = 2) and the topological polar surface area is 64.07 Ų, compared with a predicted TPSA of approximately 55–58 Ų for the nitrile analog and ~68 Ų for the methyl ester .
| Evidence Dimension | Functional group: terminal hydroxyl vs. nitrile vs. methyl ester |
|---|---|
| Target Compound Data | Terminal –OH; HBD = 2; HBA = 3; TPSA = 64.07 Ų; reactive via esterification, etherification, oxidation, carbamate formation |
| Comparator Or Baseline | 5-(3-Amino-1H-pyrazol-1-yl)pentanenitrile: terminal –CN; HBD = 1; HBA = 3; requires reduction to access –OH or –NH₂. Methyl 5-(3-amino-1H-pyrazol-1-yl)pentanoate: terminal –CO₂Me; HBD = 1; HBA = 4; requires hydrolysis or reduction for further conjugation. |
| Quantified Difference | One additional hydrogen-bond donor vs. nitrile/ester analogs; orthogonal conjugation pathways without functional group interconversion; TPSA difference of ~6–9 Ų vs. nitrile analog. |
| Conditions | Physicochemical property data from vendor technical datasheets (Fluorochem, ChemScene); calculated values. |
Why This Matters
Procurement of the hydroxyl-terminated building block eliminates at least one synthetic step (reduction or hydrolysis) required when using nitrile or ester analogs, reducing both synthesis time and potential yield losses in fragment elaboration workflows.
